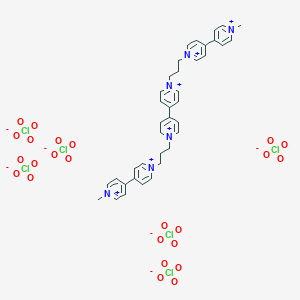
Bruceanol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bruceanol A is a natural product that was first isolated from the marine sponge Ianthella basta in 2011. It belongs to the class of polyketides and exhibits unique structural features. This compound has been found to possess potent biological activities, making it a promising lead compound for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Applications
- Antibiotic Activity : Bruceanol B, a compound related to Bruceanol A, has shown inhibitory activity against the trafficking of viral glycoproteins in virus-infected cells and syncytium formation, without affecting glycoprotein synthesis. This suggests its potential as an antibiotic that generates oxygen radicals (Lee et al., 2011).
- Wound Healing and Antibacterial Activities : Research has highlighted the wound healing and antibacterial activities of Brucea antidysenterica, traditionally used for treating ailments including wounds. The aqueous fraction of Brucea antidysenterica methanol leaf extract showed significant wound contraction and antibacterial growth inhibition, indicating its therapeutic potential (Wolde et al., 2022).
Antitumor and Anticancer Properties
- Antitumor Activity : Bruceantin, derived from Brucea antidysenterica, exhibits activity against various cancer cell lines, inducing apoptosis and cell differentiation. This is achieved through down-regulation of c-MYC, affecting leukemia, lymphoma, and myeloma cells in culture and xenograft models (Cuendet & Pezzuto, 2004).
Antiparasitic Effects
- Anti-trypanosomal Effect : Extracts from Peristrophe bicalyculata, related to the Brucea genus, demonstrated significant effects against Trypanosoma brucei brucei-infected rats, highlighting its potential in antitrypanosomiasis drug development (Abimbola et al., 2013).
Bioavailability and Pharmacokinetics
- HPLC-MS/MS Method for Bioavailability Study : A study on bruceines D & E, quassinoids from Brucea javanica, used HPLC-MS/MS to understand their bioavailability and pharmacokinetics in rat plasma. This provided insights into the effective use of these compounds in therapeutic applications (Man & Choo, 2017).
Antidiabetic Effects
- Hypoglycemic Activity : The seeds of Brucea javanica have been examined for their antidiabetic properties. Extracts were found to have hypoglycemic activity, indicating the potential for treatment of diabetes mellitus (Shahida et al., 2011).
Nanoparticulate Delivery Systems
- Nanoparticulate Delivery for Brucea javanica : The use of nanoparticulate delivery systems is proposed to improve the bioavailability of active components in Brucea javanica, which has shown a variety of antitumoral and anti-inflammatory properties. This approach could enhance clinical applications of Brucea javanica in cancer treatment (Chen et al., 2013).
Eigenschaften
CAS-Nummer |
101391-06-4 |
|---|---|
Molekularformel |
C13H20O4S |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-benzoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27?,28+/m0/s1 |
InChI-Schlüssel |
QSNVEJIGBNLCQI-KMRSUJGASA-N |
Isomerische SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Kanonische SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |
Synonyme |
uceanol A bruceanol-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)










